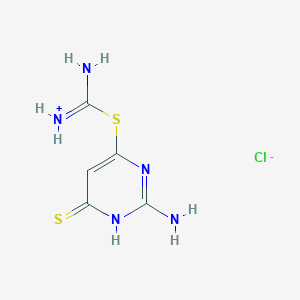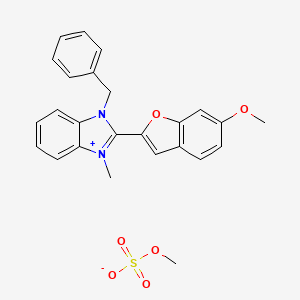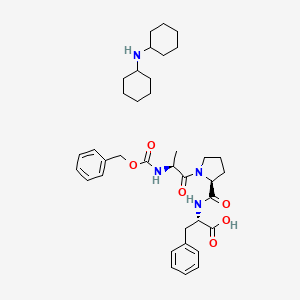
S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride: is a chemical compound with the molecular formula C5H8ClN5S2 It is known for its unique structure, which includes both amino and mercapto functional groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride typically involves the reaction of 2-amino-6-mercaptopyrimidine with thiourea in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate the role of thiol groups in proteins and enzymes.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs that target specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, which may alter the structure and function of the target molecules. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify other biomolecules, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C5H8ClN5S2 |
|---|---|
Molekulargewicht |
237.7 g/mol |
IUPAC-Name |
[amino-[(2-amino-6-sulfanylidene-1H-pyrimidin-4-yl)sulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C5H7N5S2.ClH/c6-4(7)12-3-1-2(11)9-5(8)10-3;/h1H,(H3,6,7)(H3,8,9,10,11);1H |
InChI-Schlüssel |
QVCXSXDNKQAQKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(NC1=S)N)SC(=[NH2+])N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)


